![molecular formula C14H11F6N3O B2437938 N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine CAS No. 338792-54-4](/img/structure/B2437938.png)

N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

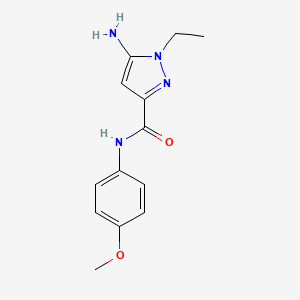

“N,N-Dimethyl-4-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C9H10F3N . It is a white to almost white powder or crystal .

Synthesis Analysis

There’s a method for the trifluoromethylation of secondary amines using CF3SO2Na . This method has been extended to the configuration of perfluoroalkyl amines using RfSO2Na . The method has good functional group tolerance, mild conditions, and uses inexpensive or easy-to-handle materials .Molecular Structure Analysis

The molecular weight of “N,N-Dimethyl-4-(trifluoromethyl)aniline” is 189.18 . It’s a solid at 20 degrees Celsius .Chemical Reactions Analysis

The trifluoromethylation of secondary amines has been developed using CF3SO2Na . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Physical and Chemical Properties Analysis

“N,N-Dimethyl-4-(trifluoromethyl)aniline” is a solid at 20 degrees Celsius . The melting point ranges from 69.0 to 73.0 degrees Celsius .Scientific Research Applications

Antifungal Properties

N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine and its derivatives exhibit significant antifungal properties. Research by Jafar et al. (2017) showed that certain synthesized dimethylpyrimidin-derivatives are effective against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential as antifungal agents (Jafar et al., 2017).

Antiangiogenic Potential

The derivatives of this compound have been explored for antiangiogenic properties. A study by Jafar and Hussein (2021) demonstrated that these compounds, especially one specific derivative, exhibited strong binding energy, potentially making them powerful antiangiogenic agents (Jafar & Hussein, 2021).

Antimicrobial and Anticancer Activity

Novel fused pyrimidine derivatives possessing a trifluoromethyl moiety were synthesized and showed pronounced antimicrobial and anticancer activity. Al-Bogami et al. (2018) noted that these newly synthesized compounds inhibited the growth of tested cell lines, indicating potential in antimicrobial and anticancer therapies (Al-Bogami et al., 2018).

Synthesis and Structural Analysis

The compound and its derivatives have been subject to various synthesis processes and structural analyses. For instance, Nie Yao et al. (2014) synthesized novel derivatives and analyzed their structures, highlighting their potential antitumor activities (Nie Yao et al., 2014).

Applications in Materials Science

Research has also explored the use of this compound in materials science. For example, Bong et al. (2017) investigated newly synthesized asymmetric diamine monomers and polyimides containing a trifluoromethyl group, highlighting their potential in high-performance dielectric materials (Bong et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F6N3O/c1-23(2)12-21-10(14(18,19)20)7-11(22-12)24-9-5-3-4-8(6-9)13(15,16)17/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCWQYIBKQBFNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F6N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2437855.png)

![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2437861.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2437863.png)

![1-(2,4-dichlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2437864.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2437868.png)

![6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate](/img/structure/B2437872.png)

![Tert-butyl 2-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2437878.png)